3-Bromofuro[2,3-c]pyridine
Description
Significance of Fused Heterocyclic Systems in Modern Chemical and Biological Sciences
Fused heterocyclic systems, which are molecular structures composed of two or more rings where at least one ring contains an atom other than carbon, are cornerstones of modern chemical and biological sciences. fiveable.meairo.co.in These compounds exhibit a vast range of biological activities and are integral to the metabolic processes of all living cells. airo.co.inigi-global.com Their structural complexity and the presence of heteroatoms like nitrogen, oxygen, and sulfur create unique electronic and steric properties. fiveable.me This makes them highly valuable as "privileged pharmacological structures" in drug discovery, forming the core of numerous pharmaceuticals with antibacterial, antiviral, antifungal, and anticancer properties. airo.co.inresearchgate.netijpsr.com
In synthetic chemistry, fused heterocycles are versatile building blocks. fiveable.me Their inherent reactivity allows for a multitude of chemical transformations, enabling chemists to introduce various functional groups to fine-tune their biological activity or physical characteristics. airo.co.in The development of novel synthetic methods to create these complex frameworks remains a significant area of research, driving the discovery of new medicines and materials. airo.co.in
Overview of the Furo[2,3-c]pyridine (B168854) Core in Organic and Medicinal Chemistry
Within the broad class of fused heterocycles, the furo[2,3-c]pyridine scaffold has emerged as a structure of significant interest. clockss.org This bicyclic system, formed by the fusion of a furan (B31954) ring and a pyridine (B92270) ring, is the key structural framework in a variety of bioactive molecules. clockss.org One of the most notable examples is its presence in PNU-142721, a potent inhibitor of the HIV-1 protease, highlighting the scaffold's potential in the development of antiviral agents. clockss.org
The synthesis of the furo[2,3-c]pyridine core is an active area of investigation in organic chemistry. clockss.org Common strategies include the construction of the furan ring onto a pre-existing, functionalized pyridine or, conversely, the formation of the pyridine ring from a furan-based precursor. clockss.org Palladium-catalyzed reactions are frequently employed to achieve these transformations efficiently. clockss.org The versatility of the furo[2,3-c]pyridine scaffold makes it a valuable intermediate for creating libraries of compounds for structure-activity relationship (SAR) studies in drug discovery programs. a2bchem.com For instance, derivatives have been synthesized and investigated for their potential as antipsychotic agents, interacting with serotonin (B10506) and dopamine (B1211576) receptors. nih.gov
Research Trajectory of 3-Bromofuro[2,3-c]pyridine within the Furo[2,3-c]pyridine Chemical Space
This compound (CAS Number: 92404-66-5) represents a specific, halogenated member of this important heterocyclic family. accelachem.com The introduction of a bromine atom onto the scaffold provides a reactive handle, a key site for further chemical modification through reactions such as cross-coupling, which allows for the synthesis of more complex molecules.
However, the research trajectory for this compound itself appears to be notably limited compared to its other isomers like furo[3,2-b]pyridine (B1253681) and furo[3,2-c]pyridine (B1313802). researchgate.netresearchgate.netontosight.ai While chemical suppliers list the compound and its derivatives, such as methyl this compound-5-carboxylate, indicating its use as a synthetic building block, in-depth academic studies focusing on its synthesis and reactivity are scarce. accelachem.commolport.com
A significant piece of research that places this compound in context with its isomers investigated the reactivity of various 3-bromo-furopyridines. researchgate.netresearchgate.net In this study, while the 3-bromo derivatives of furo[2,3-b]-, furo[3,2-b]-, and furo[3,2-c]pyridine underwent further bromination to yield dibromo products, the this compound isomer did not yield the corresponding dibromo derivative under the tested conditions. researchgate.netresearchgate.net This distinct reactivity highlights the subtle yet crucial influence of the heteroatom arrangement within the fused ring system on the molecule's chemical behavior. Further research has focused on creating more complex systems, such as triazolo[4′,5′:4,5]furo[2,3-c]pyridines, using derivatives of the furo[2,3-c]pyridine core. researchgate.netnih.gov
Compound Data Tables
Table 1: Properties of this compound
| Property | Value | Source |
| CAS Number | 92404-66-5 | accelachem.com |
| Molecular Formula | C₇H₄BrNO | accelachem.com |
| Molecular Weight | 198.02 g/mol | accelachem.com |
| Purity | ≥95% | accelachem.com |
Structure
3D Structure
Properties
IUPAC Name |
3-bromofuro[2,3-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrNO/c8-6-4-10-7-3-9-2-1-5(6)7/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSJRECIUOPOGCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1C(=CO2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40348913 | |
| Record name | 3-bromofuro[2,3-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40348913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92404-66-5 | |
| Record name | 3-bromofuro[2,3-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40348913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 3 Bromofuro 2,3 C Pyridine and Analogues
General Synthetic Strategies for Furo[2,3-c]pyridine (B168854) Nucleus Construction
The formation of the fused furo[2,3-c]pyridine core is a critical undertaking, with chemists employing various strategies ranging from classical cyclization reactions to more contemporary multi-component and domino sequences.
The creation of the furan (B31954) ring fused to a pre-existing pyridine (B92270) scaffold is a common and effective approach. One documented synthesis of the parent furo[2,3-c]pyridine (1) begins with N-benzenesulfonylpiperidin-4-one (2). clockss.org This process involves several key transformations, including a Wittig olefination and a DBU-mediated deconjugation to yield a β,γ-unsaturated ester. clockss.org Subsequent hydrolysis and a PhSeCl-mediated cyclization produce an α,β-unsaturated lactone intermediate (5), which is a crucial step in forming the furan ring. clockss.org Reduction of this lactone followed by aromatization successfully yields the target furo[2,3-c]pyridine skeleton. clockss.org
Another notable cyclization approach occurs in what is described as an "unusual" Groebke–Blackburn–Bienaymé (GBB) reaction. nih.govacs.org In this instance, the reaction of pyridoxal (B1214274) with 2-aminopyridine (B139424) is predicted to form a Schiff base intermediate, which then undergoes cyclization involving the phenolic hydroxyl group of the pyridoxal moiety to furnish the furo[2,3-c]pyridine core. nih.govacs.org This pathway circumvents the expected reaction course to deliver the fused heterocyclic system. acs.org Furthermore, palladium-catalyzed cyclization reactions have also been utilized to construct substituted furo[2,3-b]pyridine (B1315467) systems, a strategy that could be adapted for the [2,3-c] isomer. researchgate.net For related analogues like 2H-furo[2,3-c]pyrazoles, a silver(I)-mediated 5-endo-dig cyclization of 4-alkynyl-3-hydroxy-1H-pyrazoles has proven to be an efficient method for constructing the fused ring system. nih.govbeilstein-journals.org
Multi-component reactions (MCRs) and domino sequences offer an elegant and efficient means of assembling complex heterocyclic structures like furo[2,3-c]pyridines in a single pot. The Groebke–Blackburn–Bienaymé (GBB) reaction stands out as a significant three-component strategy for generating imidazo-fused scaffolds, which, under specific conditions, can be diverted to produce the furo[2,3-c]pyridine skeleton. nih.govnih.gov When pyridoxal is used as the aldehyde component in the GBB reaction with a heterocyclic amidine and an isonitrile, it results in the formation of 2,3-diamino-furo[2,3-c]pyridines, a unique and valuable variant of the core structure. nih.govacs.orgresearchgate.net
Domino reactions have also been successfully applied to the synthesis of related benzofuro[2,3-c]pyridines. rsc.orgresearchgate.net A metal-free, one-pot domino synthesis from easily accessible 2-hydroxychalcones, α-bromo ketones, and ammonium (B1175870) acetate (B1210297) ingeniously forms both the furan and pyridine ring moieties of the tricyclic system in a single, efficient operation. rsc.orgresearchgate.net Similarly, domino heterocyclization has been used to prepare furo[2,3-c]-2,7-naphthyridine derivatives from substituted pyridines and oxiranes. enamine.net These examples highlight the power of domino strategies to rapidly build molecular complexity and access the furo[2,3-c]pyridine core and its analogues.
Targeted Bromination Strategies for Furo[2,3-c]pyridines
Once the furo[2,3-c]pyridine nucleus is formed, the next critical step is the introduction of a bromine atom. The challenge lies in achieving regioselectivity, specifically at the 3-position of the heterocyclic system.
The electronic nature of the furo[2,3-c]pyridine system makes it susceptible to electrophilic aromatic substitution. Research has shown that direct bromination can be achieved at the 3-position. Specifically, the bromination of 2-methylfuro[2,3-c]pyridine (B3066033) derivatives has been reported to yield the corresponding 3-bromo derivatives, indicating that this position is activated for electrophilic attack. researchgate.net Further studies on the reactivity of 3-bromofuro[2,3-c]pyridine itself showed that it did not undergo a subsequent dibromination reaction, suggesting a degree of deactivation after the first bromine is introduced, which can help in achieving mono-bromination. researchgate.net However, the same 3-bromo compound was found to undergo nitration at the 2-position, confirming the reactivity of the furan portion of the molecule. researchgate.net This evidence collectively supports that the 3-position is a viable site for regioselective bromination.
The choice of brominating agent and reaction conditions is paramount for achieving high yield and regioselectivity while minimizing side reactions. Common electrophilic brominating agents such as elemental bromine (Br₂) and N-bromosuccinimide (NBS) are typically effective for this transformation on the furo[2,3-c]pyridine scaffold. Optimization of the reaction often involves careful control of temperature and solvent. Performing the reaction at low temperatures, such as 0°C or even lower, in an inert organic solvent like dichloromethane (B109758) (CH₂Cl₂) or chloroform (B151607) (CHCl₃), is a common strategy to control the reactivity and prevent over-bromination. For the bromination of the isomeric furo[3,2-b]pyridine (B1253681), a combination of bromine in acetic acid has been used effectively.
| Brominating Reagent | Solvent | Temperature | Observations/Notes | Reference |
|---|---|---|---|---|
| N-Bromosuccinimide (NBS) | Dichloromethane (CH₂Cl₂) or Acetonitrile | 0–25 °C | Effective for electrophilic substitution on the fused ring system. Selectively introduces bromine. | |
| Elemental Bromine (Br₂) | Dichloromethane (CH₂Cl₂) or Chloroform (CHCl₃) | Low temperatures (e.g., 0 °C) | Requires careful temperature control to minimize over-bromination. | |
| Elemental Bromine (Br₂) | Acetic Acid | Controlled, mild temperatures | Used for the bromination of the related furo[3,2-b]pyridine isomer to achieve 3-bromo substitution. |
Synthesis of Key Precursors and Intermediate Derivatizations Towards this compound
A well-defined pathway to this core structure starts from N-benzenesulfonylpiperidin-4-one. clockss.org This multi-step sequence generates several key intermediates, as detailed in the table below. Once the furo[2,3-c]pyridine is obtained, it serves as the direct substrate for the regioselective bromination at the 3-position as previously discussed. An alternative pathway involves synthesizing a substituted version of the core, such as 2-methylfuro[2,3-c]pyridine, which can then be selectively brominated at the C3-position. researchgate.net The intermediates from the unusual GBB reaction, namely 2,3-diamino-furo[2,3-c]pyridines, also serve as valuable precursors that can be further derivatized. nih.govacs.org For example, these diamino compounds can undergo diazotization to form novel tricyclic triazolo[4′,5′:4,5]furo[2,3-c]pyridines. nih.gov
| Precursor/Intermediate Name | Structure | Role in Synthesis | Reference |
|---|---|---|---|
| N-benzenesulfonylpiperidin-4-one | Starting material for a multi-step synthesis of the furo[2,3-c]pyridine nucleus. | clockss.org | |
| α,β-Unsaturated lactone (5) | Key intermediate formed via PhSeCl-mediated cyclization; establishes the furan ring. | clockss.org | |
| Furo[2,3-c]pyridine | The direct precursor for the final bromination step to yield this compound. | clockss.org | |
| Pyridoxal | Key aldehyde component in the "unusual" GBB reaction to form the furo[2,3-c]pyridine skeleton. | nih.govacs.org | |
| 2-Methylfuro[2,3-c]pyridine | A substituted precursor that can be regioselectively brominated at the 3-position. | researchgate.net |
Reactivity and Reaction Mechanisms of 3 Bromofuro 2,3 C Pyridine
Transformations Involving the Bromine Atom at the 3-Position
The bromine atom at the 3-position is the primary site for functionalization, allowing for the introduction of a wide array of new chemical moieties. This functionalization is crucial for modifying the compound's properties and for building more complex molecular architectures.
The pyridine (B92270) ring is inherently electron-deficient, which generally facilitates nucleophilic aromatic substitution (SNAr). However, this reactivity is most pronounced at the positions alpha (2- and 6-) and gamma (4-) to the nitrogen atom, where the negative charge of the intermediate Meisenheimer complex can be effectively stabilized by the heteroatom. uoanbar.edu.iq The bromine in 3-Bromofuro[2,3-c]pyridine is at a meta-position (C-3) relative to the ring nitrogen (N-4), which is typically less reactive towards nucleophilic attack. uoanbar.edu.iq
Despite the less activated position, the bromine atom can be displaced by strong nucleophiles under appropriate conditions, a reaction common for various brominated furopyridine isomers. For instance, related brominated furopyridines are known to react with nucleophiles such as amines and thiols. A specific, analogous reaction has been documented for 3-Bromofuro[3,4-b]pyridine-5,7-dione, which undergoes nucleophilic substitution with 2-ethyl-1-hexylamine when refluxed in acetic acid, yielding the corresponding amino derivative. These examples suggest that this compound can likely be converted to its corresponding 3-amino, 3-alkoxy, or 3-thioether derivatives, although specific documented examples for this exact isomer are not prevalent. The synthesis of various 3-amino-furo[2,3-b]pyridine derivatives further supports the feasibility of introducing nitrogen nucleophiles onto the 3-position of the furopyridine scaffold. researchgate.net
Table 1: Example of Nucleophilic Substitution on a Related Furopyridine System
| Reactant | Nucleophile | Conditions | Product | Yield | Source |
|---|
The bromine atom on this compound makes it an excellent substrate for a wide range of transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds, providing access to a vast array of derivatives.
The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron compound, is one of the most versatile methods for forming C-C bonds. This reaction is widely applied to heteroaryl halides, including bromopyridines. researchgate.netmdpi.com The general mechanism involves the oxidative addition of the aryl bromide to a Palladium(0) catalyst, followed by transmetalation with the boronic acid (or its boronate ester) in the presence of a base, and concluding with reductive elimination to yield the coupled product and regenerate the catalyst.
While specific studies detailing the Suzuki-Miyaura coupling of this compound are not extensively documented, the reaction is well-established for the closely related 3-bromopyridine (B30812). researchgate.netmdpi.com These reactions typically employ a palladium source like Pd(OAc)₂ or Pd(PPh₃)₄ and a base such as K₂CO₃ or Cs₂CO₃. The reaction's success with various bromopyridines strongly suggests its applicability to the this compound scaffold. beilstein-journals.org
Table 2: Representative Suzuki-Miyaura Coupling Conditions for Halopyridines
| Halopyridine | Boronic Acid/Ester | Catalyst System | Base | Solvent/Conditions | Product | Source |
|---|---|---|---|---|---|---|
| 3-Bromopyridine | Phenylboronic Acid | Pd(OAc)₂ / Benzimidazolium salt | K₂CO₃ | DMF/H₂O, 120°C, MW | 3-Phenylpyridine | mdpi.com |
The Sonogashira coupling reaction enables the formation of a C-C bond between an aryl halide and a terminal alkyne, creating substituted alkynes. wikipedia.org The catalytic cycle typically involves a palladium catalyst for the main coupling steps and a copper(I) co-catalyst to facilitate the formation of a copper acetylide intermediate. wikipedia.orgorganic-chemistry.org
This methodology has been successfully applied to 3-bromopyridine and its derivatives, indicating its potential for functionalizing this compound. beilstein-journals.org For example, 3-bromopyridine reacts smoothly with 2-methyl-3-butyn-2-ol (B105114) using a Pd(OAc)₂/P(p-tol)₃ catalyst system with DBU as the base. beilstein-journals.org A similar transformation on 2-amino-3-bromopyridines with various terminal alkynes proceeds in high yields using a Pd(CF₃COO)₂/PPh₃/CuI system. researchgate.net These findings provide a strong basis for the development of Sonogashira coupling protocols for this compound.
Table 3: Examples of Sonogashira Coupling with Bromopyridine Substrates
| Bromopyridine Substrate | Alkyne | Catalyst System | Base / Additive | Conditions | Yield | Source |
|---|---|---|---|---|---|---|
| 3-Bromopyridine | 2-Methyl-3-butyn-2-ol | Pd(OAc)₂, P(p-tol)₃ | DBU | 80°C, 6 h | 92% | beilstein-journals.org |
The Negishi coupling involves the reaction of an organohalide with an organozinc reagent, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org This reaction is known for its high functional group tolerance and its ability to couple sp², sp³, and sp carbon centers. wikipedia.org The synthesis of bipyridines and other heterocyclic systems often employs the Negishi coupling of halopyridines. orgsyn.org
A notable application relevant to the furo[2,3-c]pyridine (B168854) system is a one-pot synthesis of benzofuro[2,3-c]pyridines starting from fluoropyridines, which proceeds through a sequence involving a Negishi cross-coupling step. nih.gov Although this specific route does not use this compound as a starting material, it demonstrates the utility of Negishi coupling in constructing the core structure. The reaction of pyridyl halides with organozinc reagents is a well-established method, suggesting that this compound would be a viable substrate for such transformations. orgsyn.org
Table 4: General Conditions for Negishi Coupling of Halopyridines
| Halide | Organozinc Reagent | Catalyst | Application | Source |
|---|---|---|---|---|
| 2-Bromopyridine | Arylzinc Chloride | Pd(PPh₃)₄ | Synthesis of unsymmetrical bipyridines | wikipedia.org |
Heck Reaction: The Heck reaction couples aryl halides with alkenes under palladium catalysis to form substituted alkenes. wikipedia.orgorganic-chemistry.org The reaction generally proceeds with high stereoselectivity to give the trans product. organic-chemistry.org Its applicability to brominated furopyridines has been noted, providing a pathway to introduce alkenyl substituents at the 3-position.
Buchwald-Hartwig Amination: This palladium-catalyzed C-N cross-coupling reaction is a powerful alternative to traditional nucleophilic substitution for the synthesis of aryl amines from aryl halides. wikipedia.orgorganic-chemistry.org The reaction is renowned for its broad substrate scope, allowing the coupling of aryl halides with a wide variety of primary and secondary amines, including those that are sterically hindered. organic-chemistry.org The mechanism involves oxidative addition of the aryl halide to the Pd(0) catalyst, formation of a palladium-amido complex, and subsequent reductive elimination. wikipedia.org Given its wide use for other halopyridines, the Buchwald-Hartwig amination represents a highly effective and likely applicable method for synthesizing 3-amino-furo[2,3-c]pyridine derivatives. chemspider.comlibretexts.org
Table 5: Overview of Other Coupling Reactions on Pyridine Halides
| Reaction Type | Substrate Example | Coupling Partner | Catalyst System | Base | Product Type | Source |
|---|---|---|---|---|---|---|
| Heck | Iodobenzene | Styrene | PdCl₂ | KOAc | Substituted alkene (Stilbene) | wikipedia.org |
Reductive Debromination and Hydrogenation Studies
The bromine atom on the furo[2,3-c]pyridine scaffold can be removed through reductive dehalogenation, a common transformation for aryl halides. While specific studies detailing the reductive debromination of this compound are not extensively documented, the reaction can be achieved using various established methods. These processes typically involve a hydrogen atom donor and often a catalyst. organic-chemistry.org For instance, visible-light-activated photoredox catalysts, such as Ru(bpy)₃Cl₂, in combination with a hydrogen atom source like Hantzsch ester or formic acid, provide a tin-free method for reducing activated carbon-halogen bonds. organic-chemistry.org Other systems for the dehalogenation of haloarenes include the use of indium hydride (generated from InCl₃ and a silane) or iridium-based catalysts. organic-chemistry.org
Table 1: Potential Reagent Systems for Reductive Debromination
| Catalyst/Reagent System | Hydrogen Donor | Notes |
| Ru(bpy)₃Cl₂ (Photoredox Catalyst) | iPr₂NEt and HCO₂H or Hantzsch Ester | Tin-free, mild conditions. organic-chemistry.org |
| Indium Trichloride (InCl₃) | Triethylsilane (Et₃SiH) | Generates indium hydride in situ as the reducing agent. organic-chemistry.org |
| [IrCl(cod)]₂/Ligand Complex | Triethylsilane | Effective for various C-Cl bonds, adaptable for C-Br bonds. organic-chemistry.org |
| Palladium on Carbon (Pd/C) | Hydrogen Gas (H₂) | Classical catalytic hydrogenation conditions. |
Hydrogenation of the pyridine ring system is a more challenging transformation due to the aromatic stability of the heterocycle. The catalytic hydrogenation of pyridines typically requires acidic media to protonate the nitrogen, which activates the ring for reduction and prevents catalyst poisoning by the resulting piperidine (B6355638) product. dicp.ac.cn For 3-substituted pyridines, achieving high enantioselectivity in asymmetric hydrogenation is particularly difficult. unimi.it Successful methods often involve the use of rhodium-JosiPhos catalyst systems. unimi.it An alternative approach is an auxiliary-based method where a chiral oxazolidinone is attached to the 2-position of the pyridine. Hydrogenation using catalysts like Palladium(II) hydroxide (B78521) on carbon (Pd(OH)₂/C) or Platinum(IV) oxide (PtO₂) can then proceed with high stereoselectivity, followed by the cleavage of the auxiliary. dicp.ac.cn
Electrophilic Aromatic Substitution Reactions on the Furo[2,3-c]pyridine Ring System
The furo[2,3-c]pyridine ring is susceptible to electrophilic attack. The regioselectivity is governed by the combined directing effects of the fused furan (B31954) and pyridine rings and any existing substituents. The furan ring tends to direct electrophiles to its α-position (C2), while the pyridine ring is generally deactivated towards electrophilic substitution.
Research has shown that the nitration of this compound leads to substitution on the furan ring. Specifically, the reaction yields 3-bromo-2-nitrofuro[2,3-c]pyridine. researchgate.netresearchgate.net This outcome indicates that the C2 position of the furan ring is the most reactive site for this electrophilic substitution, overcoming the deactivating effect of the adjacent bromine atom. researchgate.net
In contrast to the successful nitration, attempts to further brominate this compound have been unsuccessful. Studies show that the reaction does not yield a dibromo derivative. researchgate.netresearchgate.net This suggests a deactivation of the ring system towards further electrophilic halogenation, likely due to the electronic effect of the existing bromine substituent. This is noteworthy because the parent furo[2,3-c]pyridine can undergo dibromination to yield 5,7-dibromofuro[2,3-c]pyridine.
Table 2: Summary of Electrophilic Substitution on this compound
| Reaction | Reagents | Product | Outcome | Source(s) |
| Nitration | Fuming HNO₃ / H₂SO₄ | 3-Bromo-2-nitrofuro[2,3-c]pyridine | Successful substitution at C2 position. | researchgate.netresearchgate.net |
| Bromination | Bromine (Br₂) | No dibromo derivative formed | Reaction unsuccessful. | researchgate.netresearchgate.net |
N-Oxidation of this compound and Subsequent Rearrangements
The pyridine nitrogen in this compound can be oxidized to form the corresponding N-oxide using oxidizing agents like peracids. researchgate.netarkat-usa.org The resulting this compound N-oxide is a key intermediate that exhibits unique reactivity, particularly in rearrangement reactions. researchgate.net
Treatment of the N-oxide with reagents like phosphorus oxychloride or acetic anhydride (B1165640) leads to a variety of products, resulting from substitution at either the furan or pyridine portions of the molecule. researchgate.net For instance, chlorination of this compound N-oxide with phosphorus oxychloride predominantly yields the chlorofuran derivative (2-chloro-3-bromofuro[2,3-c]pyridine), along with a smaller amount of the chloropyridine product (4-chloro-3-bromofuro[2,3-c]pyridine). researchgate.net Acetoxylation with acetic anhydride also produces a mixture of products, including pyridone and acetoxy-substituted derivatives. researchgate.net These transformations highlight the complex reactivity pathways available to the N-oxide derivative under different conditions. researchgate.net
Table 3: Reactions of this compound N-oxide
| Reagent | Major Product(s) | Minor Product(s) | Reaction Type | Source(s) |
| Phosphorus oxychloride (POCl₃) | 2-Chloro-3-bromofuro[2,3-c]pyridine | 4-Chloro-3-bromofuro[2,3-c]pyridine | Chlorination/Rearrangement | researchgate.net |
| Acetic Anhydride (Ac₂O) | Acetoxypyridine, Pyridone, Acetoxyfuran | Dibromo compounds | Acetoxylation/Rearrangement | researchgate.net |
| Trimethylsilyl (B98337) cyanide | α-cyanopyridine derivative | - | Cyanation/Rearrangement | researchgate.net |
Reactivity with Diverse Organic Reagents and Functional Groups
The bromine atom at the C3 position makes this compound a valuable substrate for cross-coupling reactions, which are fundamental in constructing more complex molecules. Although specific examples for this exact isomer are sparse, related bromo-furopyridines readily participate in palladium-catalyzed reactions such as Suzuki-Miyaura (coupling with boronic acids), Heck (coupling with alkenes), and Sonogashira (coupling with terminal alkynes) to form new carbon-carbon bonds.
Furthermore, the bromine atom can be displaced by various nucleophiles. In reactions analogous to those of other bromo-heterocycles, it is expected to undergo nucleophilic aromatic substitution with amines, thiols, or alkoxides, typically under heated conditions and sometimes with base or catalyst mediation. An example from a related system is the Gabriel synthesis, where a bromo-furopyridine reacts with potassium phthalimide, followed by hydrazine (B178648) cleavage, to yield a primary amine. These reactions provide a pathway to a wide array of functionalized furo[2,3-c]pyridine derivatives.
Derivatization and Functionalization Strategies of 3 Bromofuro 2,3 C Pyridine
Design and Synthesis of Novel Furo[2,3-c]pyridine (B168854) Derivatives from 3-Bromofuro[2,3-c]pyridine as a Building Block
The utility of this compound as a foundational molecule lies in the reactivity of its carbon-bromine bond, which provides a gateway for constructing more elaborate molecular architectures. acs.org The design of novel derivatives often begins with a specific therapeutic target or material application in mind, where the furo[2,3-c]pyridine core serves as the central scaffold. For instance, in drug discovery, derivatives are designed to mimic the structure of known pharmacophores or to fit into the binding pocket of a target enzyme. nih.gov
The synthesis of these novel derivatives leverages the bromine atom as a key point of diversification. It can be readily converted into a wide array of functional groups through various cross-coupling and substitution reactions. This approach allows chemists to systematically explore the structure-activity relationship (SAR) of the furo[2,3-c]pyridine scaffold by introducing different substituents at the 3-position. The strategic modification of this position can significantly influence the compound's potency, selectivity, and pharmacokinetic profile. The modification of a hinge-binding scaffold from a pyrrolo[2,3-b]pyridine to a furo[2,3-b]pyridine (B1315467) core, for example, has been shown to provide a significant boost in selectivity for certain kinase inhibitors. mdpi.combiorxiv.org This highlights the importance of the core heterocycle and its substitution patterns in designing targeted molecules.
Regioselective Introduction of Various Chemical Moieties via the Bromine Site
The bromine atom at the 3-position of the furo[2,3-c]pyridine ring is the primary site for regioselective functionalization. Its presence enables a host of well-established and efficient chemical transformations, allowing for the precise installation of diverse chemical groups.
One of the most powerful methods for creating carbon-carbon bonds at this site is the Suzuki-Miyaura cross-coupling reaction . This palladium-catalyzed reaction pairs the this compound with various boronic acids or esters, enabling the introduction of a wide range of aryl, heteroaryl, or alkyl groups. mdpi.combiorxiv.org This strategy is fundamental in building molecular complexity and is widely used in the synthesis of potential kinase inhibitors and other complex molecules. mdpi.combiorxiv.org
Another key strategy involves a bromine-magnesium exchange . This reaction, often facilitated by reagents such as isopropylmagnesium chloride-lithium chloride (iso-PrMgCl·LiCl), transforms the electrophilic C-Br bond into a nucleophilic Grignard reagent. rsc.org This resulting organometallic intermediate can then react with a variety of electrophiles (e.g., aldehydes, ketones, esters), allowing for the introduction of a different set of functional groups at the 3-position. rsc.org Furthermore, reactions with various alkyllithiums can also be employed to achieve functionalization at the bromine site. grafiati.com
These regioselective reactions are summarized in the table below:
| Reaction Type | Reagent Class | Moiety Introduced | Strategic Advantage |
| Suzuki-Miyaura Coupling | Organoboron compounds (e.g., ArB(OH)₂) | Aryl, Heteroaryl, Alkyl | Forms stable C-C bonds; high functional group tolerance. mdpi.combiorxiv.org |
| Br/Mg Exchange | Grignard reagents (e.g., iso-PrMgCl·LiCl) | Forms a nucleophilic magnesium species for reaction with electrophiles. | Inversion of reactivity (umpolung) from electrophilic to nucleophilic. rsc.org |
| Lithiation | Alkyllithiums | Forms a nucleophilic lithium species. | Allows for reaction with a broad range of electrophiles. grafiati.com |
Strategic Side-Chain Modifications on the Furo[2,3-c]pyridine Scaffold
While the bromine atom is a primary handle, other positions on the furo[2,3-c]pyridine scaffold can also be strategically modified to further tune the molecule's properties. These modifications can be performed on the this compound starting material itself or on derivatives synthesized via the bromine site.
Research has demonstrated that functionalization can be achieved on both the furan (B31954) and pyridine (B92270) rings of the scaffold. For example, the nitration of this compound with fuming nitric acid results in the regioselective introduction of a nitro group at the 2-position, yielding 3-bromo-2-nitrofuro[2,3-c]pyridine. researchgate.net This demonstrates that the furan ring can be functionalized even in the presence of the deactivating bromine atom.
The pyridine nitrogen also offers a route for modification. It can be oxidized to form the corresponding N-oxide. researchgate.net This transformation alters the electronic properties of the pyridine ring, making it susceptible to different types of reactions. For instance, the N-oxide of this compound can undergo cyanation with reagents like trimethylsilyl (B98337) cyanide to introduce a cyano group at an α-position to the nitrogen. researchgate.net In contrast, attempts to perform a second bromination on this compound to create a dibromo derivative have been shown to be unsuccessful, highlighting the specific reactivity of the scaffold. researchgate.net
| Starting Material | Reaction | Position of Modification | Resulting Functional Group | Reference |
| This compound | Nitration | C2 | Nitro (-NO₂) | researchgate.net |
| This compound | N-Oxidation | Pyridine Nitrogen | N-Oxide | researchgate.net |
| This compound N-oxide | Cyanation | α-position to Nitrogen | Cyano (-CN) | researchgate.net |
Development of Libraries of Furo[2,3-c]pyridine Derivatives via Parallel Synthesis
The efficient and reliable reactions developed for functionalizing the furo[2,3-c]pyridine scaffold are highly amenable to parallel synthesis. This approach enables the rapid generation of large collections, or "libraries," of structurally related compounds, which is invaluable for screening programs in drug discovery and materials science.
By using this compound as a common starting material, a library of derivatives can be constructed by reacting it with a diverse set of building blocks in a parallel format. For example, a Suzuki-Miyaura coupling array could be performed with dozens or hundreds of different boronic acids to generate a library of 3-aryl and 3-heteroaryl furo[2,3-c]pyridines.
This strategy has been successfully applied to related scaffolds. For instance, a library of diverse tricyclic triazolo[4′,5′:4,5]furo[2,3-c]pyridine compounds was prepared in a three-step process starting from a common furo[2,3-c]pyridine core. nih.govacs.org This demonstrates the feasibility of using this scaffold as a foundation for combinatorial library synthesis. Such libraries provide a powerful tool for systematically exploring the chemical space around the furo[2,3-c]pyridine core, accelerating the identification of compounds with desired biological activities or material properties.
Structure Activity Relationship Sar Studies of Furo 2,3 C Pyridine Derivatives
Influence of Structural Modifications on Biological Activity Profiles
The biological activities of furo[2,3-c]pyridine (B168854) derivatives are intricately linked to their structural features. Modifications at various positions of the furo[2,3-c]pyridine core can lead to significant changes in their pharmacological properties. Research has shown that the introduction of different functional groups can modulate the potency and selectivity of these compounds for specific biological targets. For instance, the nature of substituents at the C2 and C4 positions of the furo[2,3-c]pyridine ring system has been shown to be a critical determinant of their biological activity. nih.govcolab.ws
Correlation of Specific Substituents with Pharmacological Responses
The diverse pharmacological activities of furo[2,3-c]pyridine derivatives are a direct consequence of the specific substituents attached to the core structure. The following sections explore these correlations in the context of anticancer, immunomodulatory, neurotropic, antiviral, and antimicrobial activities.
Anticancer Activity: Modulation of Cell Proliferation and Apoptosis
Furo[2,3-c]pyridine derivatives have emerged as a promising class of anticancer agents, with their mechanism of action often involving the inhibition of cell proliferation and the induction of apoptosis. The anticancer potential of these compounds is highly dependent on the nature and position of the substituents on the furo[2,3-c]pyridine scaffold.
For example, certain furo[3,2-c]pyridine (B1313802) derivatives have demonstrated significant cytotoxicity against various cancer cell lines. One study highlighted a furan-pyridine derivative, compound 4c, which exhibited an IC50 value of 0.655 µg/mL against the KYSE70 esophageal cancer cell line after 24 hours of treatment. This compound achieved up to 99% inhibition of cell growth at a concentration of 20 µg/mL. Molecular docking studies have suggested that the carbonyl group of these derivatives can interact with key molecular targets, leading to the inhibition of enzymes crucial for cancer cell survival, such as protein kinases.
Furthermore, some furo[2,3-b]pyridine (B1315467) derivatives have shown potent antiproliferative activity. nih.gov Specifically, 5-keto-tetrahydrothieno[2,3-b]quinolones-2-carboxamides, which share a related heterocyclic core, were found to be highly active, with a 3-methoxyphenylcarboxamide derivative (compound 17d) displaying GI50 values in the low nanomolar range against several cancer cell lines, including melanoma (MDA-MD-435, GI50 - 23 nM) and breast cancer (MDA-MB-468, GI50 - 46 nM). nih.gov Molecular modeling studies suggest that these compounds bind to phosphoinositide-specific phospholipase C, with the phenyl carboxamide moiety occupying a lipophilic pocket. nih.gov
The table below summarizes the anticancer activity of selected furo[2,3-c]pyridine and related derivatives.
| Compound | Cancer Cell Line | Activity | Reference |
| Compound 4c (furan-pyridine derivative) | KYSE70 (Esophageal) | IC50: 0.655 µg/mL | |
| Compound 17d (3-methoxyphenylcarboxamide derivative) | MDA-MD-435 (Melanoma) | GI50: 23 nM | nih.gov |
| Compound 17d (3-methoxyphenylcarboxamide derivative) | MDA-MB-468 (Breast) | GI50: 46 nM | nih.gov |
Neurotropic Activity: Antipsychotic and Anticonvulsant Potential
The furo[2,3-c]pyridine scaffold has also been explored for its potential in treating central nervous system disorders, with derivatives showing promise as antipsychotic and anticonvulsant agents. nih.govmdpi.comjournal-vniispk.ruucsd.edu
Arylpiperazine derivatives of furo[3,2-c]pyridine have demonstrated significant activity in preclinical models of psychosis. nih.gov These compounds show potent affinity for serotonin (B10506) 5-HT1 and 5-HT2 receptors, with weak interaction at the dopamine (B1211576) D2 receptor. nih.gov Electrophysiological studies have indicated that these molecules have distinct effects on dopamine neurons in different brain regions (A9 and A10), suggesting a unique mechanism of action for their antipsychotic-like effects. nih.gov
Furthermore, several fused furo[2,3-b]pyridine derivatives have been synthesized and evaluated for their anticonvulsant properties. researchgate.netresearchgate.net Studies on pyridofuropyrimido[1,2-a]azepines, derived from furo[2,3-b]pyridines, have identified compounds with anticonvulsant activity significantly better than the commercial drug ethosuximide. researchgate.net Some of these derivatives also exhibited a sedative effect. researchgate.net The evaluation of these compounds in the pentylenetetrazole (PTZ) seizure test has confirmed their anticonvulsant potential. mdpi.com
The table below highlights the neurotropic activities of selected furo[2,3-c]pyridine and related derivatives.
| Derivative Class | Biological Activity | Mechanism/Target | Reference |
| Arylpiperazine derivatives of furo[3,2-c]pyridine | Antipsychotic | 5-HT1/5-HT2 receptor affinity | nih.gov |
| Pyridofuropyrimido[1,2-a]azepines | Anticonvulsant | Superior to ethosuximide | researchgate.net |
| Fused furo[2,3-b]pyridines | Anticonvulsant | Protection against PTZ-induced seizures | mdpi.com |
Antiviral Activities
The antiviral potential of furo[2,3-c]pyridine derivatives has been investigated, with some compounds showing activity against various viruses. nih.gov The fused heterocyclic system provides a rigid scaffold that can effectively interact with viral enzymes and proteins.
Derivatives of furo[2,3-c]pyridin-3(2H)-one have been identified as inhibitors of HIV-1 reverse transcriptase, a key enzyme in the replication cycle of the human immunodeficiency virus. smolecule.com This makes them potential candidates for the development of new anti-HIV drugs. smolecule.com
Furthermore, the furo[2,3-c]pyridine thiopyrimidine class of non-nucleoside reverse transcriptase inhibitors (NNRTIs) has shown broad-spectrum activity against several NNRTI-resistant variants of HIV-1. acs.org One such compound, PNU-142721, has been selected as a candidate for clinical development due to its potent antiviral activity and favorable pharmacokinetic profile. acs.org These derivatives are extremely potent against wild-type reverse transcriptase (WT-RT) and certain mutant enzymes, with IC50 values in the nanomolar range. acs.org
The table below summarizes the antiviral activity of selected furo[2,3-c]pyridine derivatives.
| Compound/Derivative Class | Virus | Target/Mechanism | Activity | Reference |
| Furo[2,3-c]pyridin-3(2H)-one derivatives | HIV-1 | Reverse Transcriptase Inhibition | Candidate for antiviral drug development | smolecule.com |
| PNU-142721 (furo[2,3-c]pyridine thiopyrimidine) | HIV-1 (WT and resistant strains) | Non-Nucleoside Reverse Transcriptase Inhibitor | IC50: 20-85 nM (against WT-RT) | acs.org |
Antimicrobial Properties
Furo[2,3-c]pyridine derivatives have also demonstrated promising antimicrobial activity against a range of bacterial and fungal pathogens. colab.wsresearchgate.net The structural modifications on the furo[2,3-c]pyridine core can be tailored to enhance their potency and spectrum of activity.
For instance, derivatives of furo[2,3-c]pyridine-7-carboxylic acid have shown significant antimicrobial effects in in vitro studies. Minimum Inhibitory Concentration (MIC) studies have revealed potent antifungal activity against pathogens such as Fusarium oxysporum and Botrytis cinerea, with MIC values as low as 6.25 µg/mL.
Additionally, the synthesis of novel furo[2,3-b]pyridines has led to compounds with antibacterial activity. researchgate.net One particular compound, 3a, was identified as the most active against both gram-positive and gram-negative bacteria. researchgate.net The anti-infective activity of 4-RCH2-furo[2,3-c]pyridines (where R = OH, Cl, NR1R2) has also been studied, revealing significant protistocidal and moderate antibacterial activity for some representatives. colab.ws
The table below presents the antimicrobial activity of selected furo[2,3-c]pyridine derivatives.
| Derivative | Pathogen | Activity | Reference |
| Furo[2,3-c]pyridine-7-carboxylic acid derivatives | Fusarium oxysporum, Botrytis cinerea | MIC: as low as 6.25 µg/mL | |
| Compound 3a (furo[2,3-b]pyridine derivative) | Gram-positive and Gram-negative bacteria | Most active compound | researchgate.net |
| 4-RCH2-furo[2,3-c]pyridines | Various protists and bacteria | Significant protistocidal and moderate antibacterial activity | colab.ws |
Identification of Key Pharmacophoric Elements and Bioisosteric Replacements
The furo[2,3-c]pyridine core itself is a key pharmacophoric element, providing a rigid framework that orients substituents in a specific spatial arrangement for optimal interaction with biological targets. nih.gov The nitrogen atom in the pyridine (B92270) ring and the oxygen atom in the furan (B31954) ring can act as hydrogen bond acceptors, contributing to the binding affinity of these derivatives to their target proteins. nih.gov
SAR studies have revealed that the nature and position of substituents on the furo[2,3-c]pyridine ring system are critical for biological activity. For instance, in the development of inhibitors for the B-Raf kinase, the furo[2,3-c]pyridine moiety was identified as a superior isosteric replacement for an initial imidazo[1,2-a]pyrazine (B1224502) lead. This substitution, coupled with an indanone oxime side chain, resulted in highly potent and selective B-Raf inhibitors. nih.govmuni.cz
In the context of Toll-like receptor 8 (TLR8) agonists, 2,3-diamino-furo[2,3-c]pyridines have been identified as a novel chemotype. nih.govacs.org A distinct SAR was observed with varying substituents at the C2 position, highlighting its importance for activity. acs.org For example, the optimal chain length for the C2-alkyl substituent in related scaffolds has been identified as butyl, suggesting that the size and lipophilicity of this substituent are key determinants of potency. acs.org
Bioisosteric replacement is a common strategy to modulate the properties of furo[2,3-c]pyridine derivatives. The furan ring's oxygen can be replaced with sulfur to yield thienopyridines, a modification known to impact biological activity, although specific comparative studies on the furo[2,3-c]pyridine scaffold are not extensively detailed in the provided results. muni.cz Another example of bioisosteric modification involves the strategic replacement of functional groups to enhance target binding or improve pharmacokinetic properties. For instance, the replacement of a phenyl group with smaller alkyl groups or other heterocyclic rings can significantly affect inhibitory potency and selectivity. acs.org
While specific SAR data for 3-Bromofuro[2,3-c]pyridine is not extensively available in the reviewed literature, studies on related halogenated derivatives suggest that the position and nature of the halogen can influence activity. Halogens can alter the electronic properties of the ring system and provide additional interaction points within a binding pocket.
Advanced Characterization and Structural Elucidation of Furo 2,3 C Pyridine Compounds
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for determining the structure of organic molecules in solution. For a complex heterocyclic system like 3-Bromofuro[2,3-c]pyridine, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is required to assign all proton and carbon signals and confirm the connectivity of the fused-ring scaffold.
Application of 1D NMR (¹H, ¹³C, ¹⁵N) for Complex Heterocyclic Structures
One-dimensional NMR provides initial, crucial information about the chemical environment of magnetically active nuclei.
¹H NMR: The proton NMR spectrum reveals the number of distinct protons, their chemical environment (chemical shift), multiplicity (spin-spin coupling), and integration (proton count). For this compound, four signals are expected in the aromatic region. The protons on the pyridine (B92270) ring (H-4, H-5, H-7) are typically deshielded and appear at a lower field compared to the proton on the electron-rich furan (B31954) ring (H-2) researchgate.net. The specific substitution pattern and the electronic effects of the nitrogen, oxygen, and bromine atoms dictate the precise chemical shifts.
¹³C NMR: The carbon NMR spectrum indicates the number of unique carbon atoms. In this compound, seven carbon signals are expected. The carbon atom bonded to the bromine (C-3) would exhibit a characteristic chemical shift, and its signal might be less intense due to the lack of a directly attached proton. The chemical shifts of the carbons are influenced by the electronegativity of the adjacent heteroatoms (N and O) rsc.org.
¹⁵N NMR: Nitrogen-15 NMR, although less sensitive, can provide direct information about the electronic environment of the nitrogen atom within the pyridine ring. The chemical shift of the nitrogen is highly sensitive to factors like hybridization and substitution, making it a valuable tool for characterizing nitrogen-containing heterocycles nih.gov.
The following table presents predicted ¹H and ¹³C NMR chemical shifts for this compound, based on data from analogous furo[2,3-b]pyridine (B1315467) and substituted pyridine structures rsc.orgmdpi.com.
| Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| 2 | ~7.8 - 8.0 | ~145 - 148 |
| 3 | - | ~105 - 108 |
| 3a | - | ~148 - 151 |
| 4 | ~7.4 - 7.6 | ~118 - 121 |
| 5 | ~8.2 - 8.4 | ~125 - 128 |
| 7 | ~8.8 - 9.0 | ~150 - 153 |
| 7a | - | ~155 - 158 |
Utility of 2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
Two-dimensional NMR experiments are indispensable for assembling the molecular structure by establishing correlations between nuclei. ipb.pt
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, a COSY spectrum would show a cross-peak between the protons at H-4 and H-5, confirming their adjacency on the pyridine ring.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates protons with the carbons to which they are directly attached (one-bond C-H correlation). sdsu.edu This allows for the unambiguous assignment of carbon signals for all protonated carbons (C-2, C-4, C-5, and C-7).
HMBC (Heteronuclear Multiple Bond Correlation): This is one of the most powerful 2D NMR techniques for elucidating complex structures, as it shows correlations between protons and carbons over two to three bonds. sdsu.edu HMBC is critical for identifying the quaternary (non-protonated) carbons and piecing together the molecular skeleton. For instance, correlations from the H-2 proton to the C-3 and C-3a carbons would confirm the position of the bromine atom at C-3. Similarly, correlations from H-4 to C-5 and C-7a would help establish the fusion of the two rings.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. While less critical for a planar aromatic system, it can help confirm assignments by showing spatial proximity between protons on different parts of the molecule.
| 2D NMR Experiment | Key Expected Correlations for this compound |
|---|---|
| COSY | H-4 ↔ H-5 |
| HSQC | H-2 ↔ C-2; H-4 ↔ C-4; H-5 ↔ C-5; H-7 ↔ C-7 |
| HMBC | H-2 ↔ C-3, C-3a, C-7a H-4 ↔ C-3a, C-5, C-7a H-5 ↔ C-4, C-7 H-7 ↔ C-5, C-7a |
Mass Spectrometry (MS) Techniques
Mass spectrometry provides vital information about the molecular weight and elemental composition of a compound, as well as structural details derived from its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Accurate Molecular Formula Assignment
HRMS measures the mass-to-charge ratio (m/z) of an ion with very high precision, allowing for the determination of its elemental formula. mdpi.com For this compound (C₇H₄BrNO), HRMS can easily distinguish its exact mass from other molecules with the same nominal mass. The presence of bromine is readily identified by its characteristic isotopic pattern, with two major isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, resulting in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity. nist.gov
| Molecular Formula | Isotope | Calculated Exact Mass (Da) |
|---|---|---|
| C₇H₄BrNO | ⁷⁹Br | 196.94763 |
| ⁸¹Br | 198.94558 |
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis and Structural Information
In tandem mass spectrometry (MS/MS), a specific ion (e.g., the protonated molecular ion, [M+H]⁺) is selected, subjected to fragmentation, and the resulting fragment ions are analyzed. nih.gov The fragmentation pathway provides a "fingerprint" that can confirm the structure and connectivity of the molecule. The study of fragmentation pathways in related pyridine and imidazopyridine systems provides a basis for predicting the behavior of this compound. mdpi.comnih.gov
Common fragmentation pathways for the [M+H]⁺ ion of this compound would likely include:
Loss of a bromine radical (•Br): A primary fragmentation leading to an ion at m/z 118.
Loss of carbon monoxide (CO): Characteristic of a furan ring, leading to a five-membered ring fragment.
Loss of hydrogen cyanide (HCN): A common fragmentation pathway for pyridine-containing rings.
These fragmentation events help to confirm the presence of the key structural motifs within the molecule. core.ac.uknih.gov
| Precursor Ion [M+H]⁺ (m/z) | Proposed Fragment Ion (m/z) | Proposed Neutral Loss | Formula of Fragment |
|---|---|---|---|
| 197.9554 / 199.9533 | 118.0444 | •Br | [C₇H₅NO]⁺ |
| 169.9605 / 171.9584 | CO | [C₆H₄BrN]⁺ | |
| 142.9498 / 144.9477 | HCN + CO | [C₅H₃Br]⁺ |
X-ray Crystallography for Precise Solid-State Molecular Conformation
X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline compound. wikipedia.org By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, a precise electron density map can be generated.
This technique would provide unambiguous confirmation of the molecular structure, including:
Bond Lengths and Angles: Precise measurements of all bond lengths (e.g., C-Br, C-N, C-O) and angles, confirming the geometry of the fused heterocyclic system. wikipedia.org
Planarity: Confirmation of the planarity of the furo[2,3-c]pyridine (B168854) ring system.
Intermolecular Interactions: Detailed information on how the molecules pack in the crystal lattice. This can reveal non-covalent interactions such as π-π stacking between the aromatic rings or potential halogen bonding involving the bromine atom, which can influence the physical properties of the solid material. researchgate.net
While a crystal structure for this compound is not publicly available, analysis of related structures like 1-phenyl nih.govbenzofuro[3,2-c]pyridine demonstrates the power of this technique in confirming connectivity and solid-state conformation. scispace.com
Complementary Spectroscopic Methods for Electronic and Vibrational Analysis
Electronic Spectroscopy: UV-Vis Absorption and Fluorescence
The electronic absorption and emission properties of furo[2,3-c]pyridine derivatives are dictated by the π-conjugated system formed by the fused furan and pyridine rings. The UV-Vis spectrum of such compounds is typically characterized by absorption bands arising from π → π* and n → π* transitions. researchgate.net
The π → π* transitions, which involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital, are generally high in intensity and occur in the 250–390 nm range for the furo-pyridine core. researchgate.net The introduction of a bromine atom at the 3-position is expected to induce a bathochromic (red) shift in these absorption bands due to its electron-donating resonance effect and its mass, which can subtly alter the vibrational energy levels associated with the electronic states. The non-bonding electrons on the nitrogen and oxygen atoms can give rise to lower intensity n → π* transitions.
Fluorescence spectroscopy probes the electronic de-excitation pathways of a molecule. Fused heterocyclic compounds, particularly those with extended π-systems, often exhibit fluorescence. Following excitation at a wavelength corresponding to an absorption band, the molecule can relax to the ground state by emitting a photon. The resulting emission spectrum is typically Stokes-shifted to a longer wavelength than the absorption. The photophysical properties, including absorption maxima (λabs) and emission maxima (λem), of some related benzofuro[2,3-c]pyridin-3-ol derivatives have been investigated, revealing that substitution patterns significantly influence their fluorescent properties. For example, certain derivatives exhibit absorption maxima up to 389 nm and emission maxima up to 494 nm. researchgate.net While direct data for this compound is not extensively published, the expected electronic transitions can be inferred from related structures.
Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are instrumental in predicting and interpreting electronic spectra. sharif.edu These calculations can model the electronic transitions between molecular orbitals, helping to assign the observed absorption bands and predict the photophysical behavior of novel compounds like this compound. sharif.edu
Table 1: Representative Electronic Absorption Data for Related Furo-Pyridine Scaffolds
| Compound/Scaffold | Solvent | Absorption Maxima (λmax, nm) | Transition Type (Assignment) |
|---|---|---|---|
| Furo[2,3-b]pyridine Derivative | Hexane | ~385 | Intramolecular H-bonding induced |
| Furo[2,3-b]pyridine Derivative | Hexane | ~340, ~280 | π → π* and n → π* |
Note: Data is based on reported values for structurally related furo-pyridine derivatives to provide an expected range for this compound. researchgate.netresearchgate.net
Vibrational Spectroscopy: Raman Analysis
Vibrational spectroscopy provides a fingerprint of a molecule's covalent bond structure. While IR spectroscopy is one common method, Raman spectroscopy offers a complementary technique that is particularly effective for studying aqueous solutions and symmetric vibrations that are often weak in the IR spectrum.
The Raman spectrum of this compound would be characterized by a series of bands corresponding to the specific vibrational modes of the fused ring system. Key vibrational modes for the parent pyridine ring are well-documented and serve as a basis for interpreting the spectrum. researchgate.net These include the ring breathing mode, which is a symmetric expansion and contraction of the entire ring, typically appearing as a strong band around 992-1031 cm-1. researchgate.netconferenceworld.in
Specific vibrational signatures expected for this compound include:
Pyridine Ring Modes: The characteristic ring stretching and breathing vibrations will be present, though their frequencies will be shifted compared to unsubstituted pyridine due to the fusion with the furan ring and the presence of the bromine substituent. nih.gov For instance, the strong ring breathing mode in pyridine at 992 cm-1 is known to shift upwards in 3-bromopyridine (B30812). conferenceworld.in
Furan Ring Modes: Vibrations associated with the furan ring, including C-O-C stretching and ring deformation modes, will also contribute to the spectrum.
C-Br Stretching Mode: A key diagnostic band will be the C-Br stretching vibration. In 3-bromopyridine, this mode is observed in the IR spectrum at 701 cm-1. conferenceworld.in Its position in the Raman spectrum of this compound is expected to be in a similar region, providing direct evidence of the bromine substituent.
C-H Modes: Aromatic C-H stretching vibrations are expected in the 3000-3100 cm-1 region, while C-H in-plane and out-of-plane bending modes will appear at lower wavenumbers.
Density Functional Theory (DFT) calculations are a powerful tool for predicting vibrational frequencies and intensities. nih.gov By computing the harmonic vibrational modes of the optimized molecular structure, a theoretical Raman spectrum can be generated. nih.gov This theoretical spectrum is invaluable for assigning the bands observed in the experimental spectrum, confirming the molecular structure, and understanding the influence of substituents on the vibrational landscape. nih.govnih.gov
Table 2: Predicted Key Vibrational Modes for this compound Based on Analogous Structures
| Vibrational Mode | Functional Group/Component | Expected Wavenumber Range (cm-1) |
|---|---|---|
| Aromatic C-H Stretch | Pyridine/Furan Rings | 3000 - 3100 |
| Ring Breathing Mode | Pyridine Ring | 995 - 1040 |
| C-C Ring Stretch | Pyridine/Furan Rings | 1400 - 1600 |
| C-Br Stretch | C-Br Bond | 650 - 750 |
Note: Ranges are estimated based on published data for pyridine, 3-bromopyridine, and other related heterocyclic compounds. researchgate.netconferenceworld.in
Computational Chemistry Approaches in Furo 2,3 C Pyridine Research
Quantum Chemical Calculations for Molecular Properties
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. For a novel or understudied compound like 3-Bromofuro[2,3-c]pyridine, these methods would provide a foundational understanding of its structure, stability, and reactivity.
Density Functional Theory (DFT) Studies for Optimized Geometries and Electronic Structure
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. A DFT study of this compound would begin with the optimization of its molecular geometry. This process determines the most stable three-dimensional arrangement of atoms by finding the minimum energy conformation on the potential energy surface. The resulting optimized geometry provides precise bond lengths, bond angles, and dihedral angles.
Table 1: Hypothetical DFT-Calculated Geometrical Parameters for this compound
| Parameter | Predicted Value |
|---|---|
| C-Br Bond Length | Data not available |
| C=N Bond Length | Data not available |
| C-O-C Bond Angle | Data not available |
| Dihedral Angle (Furan-Pyridine) | Data not available |
Note: This table is for illustrative purposes only. Actual values would require specific DFT calculations.
Frontier Molecular Orbital (FMO) Analysis (HOMO, LUMO Energies and Isodensity Surfaces) for Chemical Reactivity Prediction
Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a key indicator of chemical stability; a larger gap suggests higher stability and lower reactivity.
For this compound, FMO analysis would involve calculating the energies of the HOMO and LUMO and visualizing their isodensity surfaces. These surfaces show the regions of the molecule where these orbitals are located, providing a visual guide to where electrophilic or nucleophilic attacks are most likely to occur.
Table 2: Hypothetical FMO Properties for this compound
| Property | Predicted Value (eV) |
|---|---|
| HOMO Energy | Data not available |
| LUMO Energy | Data not available |
| HOMO-LUMO Gap | Data not available |
Note: This table is for illustrative purposes only. Actual values would require specific quantum chemical calculations.
Molecular Electrostatic Potential (MESP) Mapping for Electrophilic and Nucleophilic Sites
Molecular Electrostatic Potential (MESP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive behavior. The MESP is plotted onto the molecule's electron density surface, with different colors representing different potential values. Typically, red regions indicate negative electrostatic potential (electron-rich areas, prone to electrophilic attack), while blue regions signify positive potential (electron-poor areas, susceptible to nucleophilic attack).
An MESP map of this compound would highlight the nucleophilic nitrogen atom of the pyridine (B92270) ring and any electrophilic sites, such as the carbon atom attached to the bromine. This visual representation is highly intuitive for chemists to predict sites of interaction for hydrogen bonding and other non-covalent interactions.
Molecular Dynamics Simulations for Conformational Studies and Dynamic Behavior
While quantum chemical calculations provide a static picture, Molecular Dynamics (MD) simulations offer insights into the dynamic nature of molecules. An MD simulation of this compound would model the movement of its atoms over time by solving Newton's equations of motion.
Such a simulation, typically performed in a simulated solvent environment to mimic physiological conditions, would reveal the conformational flexibility of the molecule. It would show how different parts of the molecule move relative to each other, identify the most stable conformations, and calculate the energy barriers between them. This information is critical for understanding how the molecule might adapt its shape to bind to a biological target.
Molecular Docking Studies
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is a key tool in drug discovery for predicting how a small molecule (ligand) might interact with a protein's binding site.
Prediction of Binding Affinities and Interaction Modes with Biological Targets
If a potential biological target for this compound were identified, molecular docking simulations could be employed to predict its binding affinity and interaction mode. The simulation would place the this compound molecule into the active site of the target protein in various orientations and conformations, scoring each pose based on a calculated binding energy.
The results would provide a predicted binding affinity (e.g., in kcal/mol) and a detailed view of the interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, between the ligand and the protein's amino acid residues. This information is invaluable for understanding the potential mechanism of action and for guiding the design of more potent analogs.
Table 3: Hypothetical Molecular Docking Results for this compound with a Kinase Target
| Parameter | Predicted Value | Key Interacting Residues |
|---|---|---|
| Binding Affinity (kcal/mol) | Data not available | Data not available |
| Hydrogen Bonds | Data not available | Data not available |
| Halogen Bonds (with Bromine) | Data not available | Data not available |
Note: This table is for illustrative purposes only and is entirely hypothetical as no specific biological target or docking study has been reported for this compound.
Ligand-Protein Interaction Profiling
Molecular docking is a key computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method is instrumental in understanding the binding mode of furo[2,3-c]pyridine (B168854) derivatives at the molecular level. While direct studies on this compound are limited, research on the closely related furo[2,3-b]pyridine (B1315467) scaffold as a kinase inhibitor offers valuable insights into the potential interactions.
For instance, in studies of furo[2,3-b]pyridine derivatives as Cyclin-Dependent Kinase 2 (CDK2) inhibitors, molecular docking has revealed critical interactions within the ATP-binding site of the enzyme. nih.govnih.gov These studies suggest that the furo[2,3-c]pyridine core can act as a scaffold, positioning key functional groups to interact with amino acid residues in the kinase hinge region, a common binding motif for kinase inhibitors.
Key interactions that could be anticipated for a molecule like this compound, based on analogs, include:
Hydrogen Bonding: The nitrogen atom in the pyridine ring is a potential hydrogen bond acceptor, capable of forming crucial interactions with backbone amide protons of hinge region residues like leucine.
Hydrophobic Interactions: The fused furan (B31954) and pyridine rings provide a planar aromatic system that can engage in hydrophobic and π-stacking interactions with aromatic residues such as phenylalanine and tyrosine within the binding pocket.
Halogen Bonding: The bromine atom at the 3-position can participate in halogen bonding, a directional, non-covalent interaction with electron-donating atoms like oxygen or nitrogen on the protein, potentially enhancing binding affinity and selectivity.
A hypothetical docking study of this compound into a kinase active site, such as that of CDK2, would likely show the pyridine nitrogen forming a hydrogen bond with the hinge region, while the brominated furan ring occupies a hydrophobic pocket. The bromine atom could form a halogen bond with a backbone carbonyl oxygen, further stabilizing the complex.
| Interaction Type | Potential Interacting Residues (Example: CDK2) | Contributing Moiety of this compound |
| Hydrogen Bonding | Leu83 (backbone NH) | Pyridine Nitrogen |
| Hydrophobic/π-stacking | Phe80, Ala31 | Furo[2,3-c]pyridine ring system |
| Halogen Bonding | Glu81 (backbone C=O) | Bromine at C3-position |
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR modeling is a computational technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. This allows for the prediction of the activity of new, unsynthesized compounds.
The development of a QSAR model for a series of furo[2,3-c]pyridine derivatives would begin with the calculation of a wide range of molecular descriptors for each compound. These descriptors quantify various aspects of the molecular structure, such as steric, electronic, and hydrophobic properties. The biological activity, for example, the half-maximal inhibitory concentration (IC50) against a specific target, would then be correlated with these descriptors using statistical methods like Multiple Linear Regression (MLR).
A study on pyridine and furopyridine derivatives as CDK2 inhibitors led to the generation of a 2D-QSAR model to determine the structural requirements for inhibitory activity. nih.govresearchgate.net For a series of this compound analogs with varying substituents, a similar approach could be taken. The dependent variable would be the biological activity (e.g., pIC50), and the independent variables would be the calculated molecular descriptors.
The general form of a QSAR equation derived from MLR is:
pIC50 = c₀ + c₁D₁ + c₂D₂ + ... + cₙDₙ
Where c represents the coefficients determined by the regression analysis and D represents the different molecular descriptors. The statistical quality of the model is assessed using parameters like the coefficient of determination (R²), the leave-one-out cross-validation coefficient (Q²), and the external validation correlation coefficient. A reliable QSAR model for pyridine derivatives acting as PI3K inhibitors showed a high predictive ability with R² and Q² values indicating a robust model. bvsalud.org
| QSAR Model Parameter | Typical Value for a Robust Model | Interpretation |
| R² (Coefficient of Determination) | > 0.8 | Indicates a good fit of the model to the training data. |
| Q² (Cross-validated R²) | > 0.6 | Measures the predictive ability of the model for the training set. |
| R²_pred (External Validation R²) | > 0.6 | Measures the predictive ability of the model for an external test set. |
Once a statistically significant QSAR model is developed, the descriptors included in the model are analyzed to understand which molecular properties are most important for biological activity. This analysis provides valuable insights for the design of new, more potent compounds.
Commonly used molecular descriptors in QSAR studies for heterocyclic compounds include:
Electronic Descriptors: Such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which relate to the molecule's reactivity and ability to participate in charge-transfer interactions.
Topological Descriptors: Which describe the connectivity of atoms in the molecule.
Thermodynamic Descriptors: Such as logP, which is a measure of the compound's hydrophobicity and influences its ability to cross cell membranes.
Steric Descriptors: Like molar refractivity (MR), which relates to the volume of the molecule and its potential for steric hindrance or favorable van der Waals interactions in the binding pocket.
In a hypothetical QSAR model for this compound derivatives, feature selection might reveal that a positive coefficient for a descriptor related to hydrophobicity at a certain position indicates that bulkier, more lipophilic substituents would enhance activity. Conversely, a negative coefficient for a steric descriptor might suggest that smaller substituents are preferred at that position to avoid steric clashes with the protein. This information guides the synthetic chemist in prioritizing the synthesis of compounds with a higher probability of being active.
Future Perspectives and Emerging Research Directions
Development of Green and Sustainable Synthetic Routes for Furo[2,3-c]pyridine (B168854) Architectures
The future of synthesizing 3-Bromofuro[2,3-c]pyridine and its derivatives is increasingly geared towards green and sustainable chemistry. Traditional synthetic methods often rely on harsh conditions, hazardous reagents, and multi-step processes that are inefficient and environmentally taxing. Emerging research is focused on developing more eco-friendly alternatives.
Key future directions include:
Multicomponent Reactions (MCRs): These reactions, where multiple starting materials react in a single step to form a complex product, are highly efficient. A novel MCR has been used to create polysubstituted 4,5,6,7-tetrahydrofuro[2,3-c]pyridines, showcasing a pathway that could be adapted for the synthesis of various furo[2,3-c]pyridine cores.
Metal-Free Synthesis: To circumvent the environmental and economic issues associated with expensive and toxic metal catalysts, metal-free synthetic protocols are being explored. For instance, a metal-free approach has been developed for assembling novel benzofuro[2,3-c]pyridin-3-ols. nih.gov This strategy reduces the complexity and cost of synthesis and purification. nih.gov
Catalyst-Free and Solvent-Free Conditions: The development of synthetic routes that operate under catalyst-free and solvent-free conditions, or in environmentally benign solvents like water, is a significant goal. Such approaches minimize waste and energy consumption.
These green synthetic strategies promise to make the production of furo[2,3-c]pyridine scaffolds more efficient, cost-effective, and environmentally responsible, paving the way for broader exploration of their derivatives.
Exploration of Novel Biological Activities and Therapeutic Applications for this compound Derivatives
The furo[2,3-c]pyridine scaffold is a "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple biological targets. The bromine atom on this compound serves as a crucial starting point for creating diverse libraries of compounds through cross-coupling reactions, which can then be screened for various biological activities.
Future research in this area will likely focus on:
Kinase Inhibition: Derivatives of the isomeric furo[2,3-b]pyridine (B1315467) scaffold have shown activity as inhibitors of kinases such as Lck and Akt. nih.gov Furthermore, furo[2,3-c]pyridine-based indanone oximes have been identified as highly potent and selective inhibitors of B-Raf, a kinase implicated in cancer. nih.gov This suggests that derivatives of this compound could be developed as potential anticancer agents by targeting various protein kinases.
Anticancer Activity: Beyond specific kinase inhibition, various furopyridine derivatives have demonstrated broad antiproliferative activity against a range of human cancer cell lines. nih.govresearchgate.net The exploration of this compound derivatives could lead to the discovery of novel cytotoxic agents with unique mechanisms of action.
Antimicrobial and Antiviral Properties: Fused heterocyclic systems are a well-known source of antimicrobial and antiviral agents. Research into condensed furo[2,3-b]pyridines has yielded compounds with notable antimicrobial and antiviral activities. researchgate.net This historical success provides a strong rationale for screening derivatives of this compound against a panel of pathogenic bacteria and viruses.
The table below summarizes some of the biological activities observed for different furopyridine scaffolds, highlighting the potential therapeutic avenues for derivatives of this compound.
| Scaffold | Biological Activity | Potential Therapeutic Area |
| Furo[2,3-c]pyridine | B-Raf Inhibition nih.gov | Cancer |
| Furo[2,3-b]pyridine | Lck/Akt Kinase Inhibition nih.gov | Cancer, Inflammatory Diseases |
| Furo[2,3-b]pyridine | Antiproliferative researchgate.net | Cancer |
| Furo[2,3-b]pyridine | Antimicrobial, Antiviral researchgate.net | Infectious Diseases |
Integration of Computational and Experimental Approaches for Accelerated Drug Discovery and Design
To expedite the discovery and optimization of new drug candidates, the integration of computational modeling and experimental synthesis is becoming standard practice. For the furo[2,3-c]pyridine scaffold, this synergistic approach holds immense promise.
Future research will increasingly rely on:
Molecular Docking Studies: In silico molecular docking allows researchers to predict how potential drug molecules will bind to the active site of a biological target, such as an enzyme or receptor. This has been successfully applied to furo[2,3-b]pyridine derivatives to understand their interaction with enzymes like CDK2. nih.gov Such studies can guide the design of more potent and selective inhibitors based on the this compound core.
Structure-Activity Relationship (SAR) Studies: By synthesizing a series of related compounds and evaluating their biological activity, researchers can establish SAR. Computational models can help rationalize these relationships and predict the activity of new, unsynthesized compounds. The evolution of imidazo[1,2-a]pyrazines into potent furo[2,3-c]pyridine-based B-Raf inhibitors was guided by such principles. nih.gov
Virtual Screening: Large virtual libraries of compounds derived from the this compound scaffold can be computationally screened against various biological targets to identify promising initial hits for synthesis and experimental testing.
This integrated approach significantly reduces the time and cost associated with traditional drug discovery, allowing for a more rapid and rational design of novel therapeutic agents.
Potential Applications of Furo[2,3-c]pyridine Derivatives in Materials Science and Chemical Biology
The unique photophysical properties of certain heterocyclic compounds make them valuable tools in materials science and chemical biology. The furo[2,3-c]pyridine core, particularly when extended into a larger benzofuro[2,3-c]pyridine system, has demonstrated potential in these areas.
Emerging research directions include:
Fluorescent Probes and Sensors: Benzofuro[2,3-c]pyridine derivatives have been shown to exhibit strong photoluminescence properties, with emissions ranging from blue to green. nih.gov Some have been developed as ratiometric fluorescent probes for detecting metal ions like Hg²⁺. nih.gov This suggests that derivatives of this compound could be functionalized to create novel fluorescent chemosensors for various analytes of biological or environmental importance.
Organic Light-Emitting Devices (OLEDs): The development of highly emissive organic materials is crucial for advancements in OLED technology. The tunable photophysical properties of fluorescent organic molecules like benzofuro[2,3-c]pyridin-3-ols make them attractive candidates for use in OLEDs. nih.gov
Chemical Biology Tools: Fluorescently tagged molecules are invaluable in chemical biology for visualizing and tracking biological processes. Furo[2,3-c]pyridine derivatives with suitable fluorescent properties could be developed as probes to study cellular functions, protein localization, and other biological phenomena. The isomeric furo[2,3-b]pyridine scaffold has already been investigated for its fluorescence properties, indicating the potential of this class of compounds. researchgate.net
The development of furo[2,3-c]pyridine-based materials with tailored optical and electronic properties is a promising avenue for future research, with potential impacts in diagnostics, electronics, and fundamental biological research.
Q & A
Q. Key Variables Affecting Yield :
- Temperature : Lower temperatures (≤25°C) reduce side reactions like ring-opening.
- Catalyst : Cu powder or Pd catalysts enhance regioselectivity in cyclization steps .
- Solvent : Polar aprotic solvents (DMF, DMSO) improve bromine activation but may require post-reaction purification to remove residues.
Advanced Methodological Consideration :
Microwave-assisted synthesis (e.g., 100–150°C, 20–30 min) significantly improves reaction efficiency for fused pyridine systems, as demonstrated in pyrano[2,3-c]pyridine derivatives . This approach reduces decomposition risks and enhances purity (>95% by HPLC) .
How does the bromo substituent at the 3-position influence the electronic and steric properties of furo[2,3-c]pyridine derivatives in structure-activity relationship (SAR) studies?
Basic Research Focus
The bromine atom at the 3-position acts as an electron-withdrawing group (EWG) , increasing the electrophilicity of the pyridine ring. This enhances reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) and modulates binding affinity in biological targets .
Q. Key Electronic Effects :
- σ-Hammett Value : Bromine’s σₚ⁺ (≈0.26) polarizes the ring, directing nucleophilic attacks to the 2- or 6-positions.
- Steric Impact : The bromine’s van der Waals radius (1.85 Å) may hinder interactions in crowded active sites, as seen in thieno[2,3-c]pyridine systems .
Advanced SAR Analysis :
In antioxidant studies, bromine at the 3-position increases radical scavenging activity (IC₅₀ = 223.2 µM for 4p in pyrano[2,3-c]pyridines vs. 252.52 µM for methyl-substituted analogs) by stabilizing radical intermediates through resonance . Contrastingly, in proton pump inhibition (e.g., pyrrolo[2,3-c]pyridines), bromine’s steric bulk reduces reversibility compared to smaller substituents like Cl .
What spectroscopic techniques are most effective for characterizing this compound, and how can data interpretation resolve structural ambiguities?
Q. Basic Research Focus
Q. Advanced Analytical Challenges :
- Regioisomer Discrimination : X-ray crystallography or NOESY can differentiate 3-bromo from 2-bromo isomers. For example, in thieno[2,3-c]pyridines, the 7-chloro derivative shows distinct NOE correlations between H-2 and H-4 .
- Dynamic NMR for Conformational Analysis : Variable-temperature ¹H NMR resolves rotational barriers in substituents like morpholinyl groups (e.g., thieno[2,3-c]pyridines in ) .
How do solvent choice and catalyst systems impact the regioselectivity of bromination reactions in furo[2,3-c]pyridine systems?
Q. Basic Research Focus
Q. Catalyst Optimization :
- Lewis Acids (FeCl₃, AlCl₃) : Direct bromine to the α-position of the furan ring (e.g., 5-bromo-thieno[2,3-b]pyridines in ) .
- Palladium Catalysts : Enable C-H activation for late-stage bromination, avoiding pre-functionalized intermediates .
Advanced Contradiction Resolution :
Conflicting reports on bromination sites (e.g., 3- vs. 5-position) may arise from solvent-dependent tautomerism. For example, in DMF, the pyridine N-atom’s lone pair participates in resonance, shifting bromine to the 5-position . Validate via computational DFT studies (e.g., Fukui indices for electrophilic attack) .
What strategies can be employed to resolve contradictions in reported biological activity data for this compound derivatives across different studies?
Q. Basic Research Focus
Q. Advanced Data Reconciliation :
- Meta-Analysis of IC₅₀ Values : Compare datasets using normalization to reference compounds (e.g., ascorbic acid in antioxidant assays) .
- Molecular Docking Simulations : Identify binding pose discrepancies caused by bromine’s steric effects. For instance, in pyrrolo[2,3-c]pyridines, reversing the orientation of the Br substituent alters H-bonding with proton pump residues .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
